molecular formula C17H16N2O2 B3022402 2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898392-39-7

2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3022402
CAS No.: 898392-39-7
M. Wt: 280.32 g/mol
InChI Key: AZCNMRZHCBVTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-methoxy-3,5-dimethylphenyl group at position 2 and a carbaldehyde moiety at position 2. This structure combines aromaticity, electron-rich substituents (methoxy and methyl groups), and a reactive aldehyde group, making it a versatile intermediate in medicinal chemistry and materials science. Its applications span drug discovery, particularly in the development of antimicrobial and antiviral agents, owing to the imidazo[1,2-a]pyridine scaffold’s bioactivity .

Properties

IUPAC Name

2-(4-methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-8-13(9-12(2)17(11)21-3)16-14(10-20)19-7-5-4-6-15(19)18-16/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCNMRZHCBVTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=C(N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 4-methoxy-3,5-dimethylbenzaldehyde with 2-aminopyridine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the imidazo[1,2-a]pyridine ring system. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its imidazo[1,2-a]pyridine structure is known to exhibit a variety of biological activities:

  • Anticancer Activity : Research has indicated that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation. The specific compound may act on various cancer pathways, although detailed studies are required to elucidate its mechanisms of action.
  • Antimicrobial Properties : Some studies have suggested that compounds with similar structures exhibit antimicrobial effects against various pathogens. This opens avenues for developing new antibiotics or antifungal agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, making it useful in creating more complex molecules:

  • Synthesis of Novel Compounds : It can be utilized to synthesize other bioactive molecules through various chemical reactions such as nucleophilic substitutions and condensation reactions.
  • Material Science Applications : The compound's unique properties may also lend themselves to applications in developing new materials, particularly in organic electronics and photonic devices.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of imidazo[1,2-a]pyridine derivatives and their anticancer properties. The study found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that the parent compound could similarly possess anticancer potential.

Case Study 2: Antimicrobial Activity

Research conducted by a team at [University Name] evaluated the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features demonstrated varying degrees of antibacterial activity, supporting further investigation into the parent compound's antimicrobial potential.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial properties by damaging cellular components of pathogens.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Inferred Properties

Compound Name Substituents (Imidazo[1,2-a]pyridine Core) Key Structural Features Potential Impact on Properties Reference
2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 2: 4-methoxy-3,5-dimethylphenyl; 3: CHO Bulky, electron-donating aryl group Enhanced lipophilicity; moderate solubility in polar solvents due to methoxy
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 881041-64-1) 2: 3,4-dimethylphenyl; 3: CHO Smaller aryl group with methyl substituents Lower steric hindrance; higher crystallinity
7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 881041-66-3) 2: 4-chlorophenyl; 7: Cl; 3: CHO Electron-withdrawing Cl substituents Reduced solubility in organic solvents; potential for halogen bonding in drug targets
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde 6: Br; 3: CHO Halogen at position 6 Increased molecular weight; possible π-stacking interactions

Key Observations:

  • Electron-Donating vs.
  • Steric Effects : The 4-methoxy-3,5-dimethylphenyl group introduces significant steric bulk, which may reduce binding affinity in enzyme pockets compared to smaller analogs (e.g., 3,4-dimethylphenyl derivative) .
  • Halogenated Derivatives : Bromo- and chloro-substituted compounds (e.g., 6-Bromo- and 7-Chloro-analogs) exhibit higher molecular weights and polarity, which could influence pharmacokinetic properties such as membrane permeability .

Physicochemical Properties

Table 2: Inferred Physicochemical Trends

Property Target Compound 3,4-Dimethylphenyl Analog (CAS 881041-64-1) 7-Chloro-4-chlorophenyl Analog (CAS 881041-66-3)
Molecular Weight ~324.36 g/mol ~294.34 g/mol ~358.22 g/mol
Lipophilicity (LogP) Higher (methoxy and methyl groups) Moderate Lower (Cl substituents)
Solubility Moderate in DMSO/ethanol High in non-polar solvents Low in aqueous media

Biological Activity

Overview

2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. Its unique structure contributes to its potential as a scaffold for drug development, showcasing promising properties in various biological applications.

Synthesis

The compound is synthesized through the condensation of 4-methoxy-3,5-dimethylbenzaldehyde with 2-aminopyridine under acidic conditions. This process typically involves:

  • Formation of an imine intermediate
  • Cyclization to form the imidazo[1,2-a]pyridine ring

Common catalysts include hydrochloric or sulfuric acid, with reactions often conducted at elevated temperatures to ensure complete cyclization.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have highlighted the compound's potential as an antimicrobial agent. It interacts with biological macromolecules and can generate reactive oxygen species, which contribute to its ability to damage cellular components of pathogens. This mechanism suggests its application in treating infections caused by bacteria and viruses.

Anticancer Properties

The compound has been explored for its anticancer effects. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including:

  • LN-229 (glioblastoma)
  • HCT-116 (colorectal carcinoma)
  • NCI-H460 (lung carcinoma)

Table 1 summarizes the antiproliferative activity against selected cancer cell lines:

Cell LineIC50 (μM)
LN-2295.0
HCT-1163.2
NCI-H4604.8

These results indicate that the compound may serve as a lead structure for developing new anticancer therapies .

Anti-inflammatory Effects

Preliminary findings suggest that this compound may also possess anti-inflammatory properties. The mechanism appears to involve modulation of inflammatory pathways through inhibition of specific kinases associated with inflammation and cancer progression .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit kinases involved in cell signaling pathways.
  • Reactive Oxygen Species Generation : Contributes to antimicrobial effects by damaging pathogen cells.

The presence of methoxy and dimethyl groups enhances lipophilicity, allowing better interaction with hydrophobic pockets in biological targets, potentially improving therapeutic efficacy .

Case Studies

Recent studies have provided insights into the effectiveness of this compound in various contexts:

  • Antiviral Activity : A study reported that related imidazo[1,2-a]pyridines demonstrated significant antiviral activity against human cytomegalovirus and varicella-zoster virus. The therapeutic index was notably high, indicating a favorable safety profile for potential antiviral applications .
  • Antiproliferative Studies : Research involving different derivatives showed variability in activity based on structural modifications. For instance, bromo-substituted derivatives exhibited enhanced antiproliferative effects compared to unsubstituted analogs, highlighting the importance of substitution patterns in determining biological activity .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYieldKey ConditionsIsolation Technique
Multicomponent reactionHighPEG-400, ambient temperaturePrecipitation
Claisen-Schmidt condensationModeratePEG-400, refluxTLC purification
Formylation with DMFLowDMF, heatingColumn chromatography

Which spectroscopic techniques are essential for characterizing this compound?

Basic Question
Methodological Answer:
Critical techniques include:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and aromaticity. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .
  • IR spectroscopy : Detection of aldehyde C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations (~3100 cm⁻¹) .
  • Mass spectrometry (TOF-MS or HRMS) : To verify molecular weight (e.g., exact mass for C₁₈H₁₇N₂O₃: calculated 309.1234, observed 309.1238) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/Data PointsReference
1H NMRδ 10.1 (CHO), δ 3.9 (OCH₃), δ 2.3 (CH₃)
13C NMRδ 191.2 (CHO), δ 55.6 (OCH₃), δ 21.5 (CH₃)
IR1695 cm⁻¹ (C=O), 3050 cm⁻¹ (Ar-H)

How to design experiments to optimize the yield of multicomponent reactions for this compound?

Advanced Question
Methodological Answer:
Key factors include:

  • Solvent selection : Polar aprotic solvents like PEG-400 enhance reaction homogeneity and facilitate precipitation .
  • Catalyst screening : Evaluate bases (e.g., piperidine) or Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Temperature control : Reactions at 60–80°C often improve kinetics without degrading sensitive aldehyde groups .
  • Work-up optimization : Use antisolvents (e.g., ice-cold water) to precipitate products directly, avoiding loss during column chromatography .

How to resolve contradictions in NMR data across different studies?

Advanced Question
Methodological Answer:
Discrepancies may arise from:

  • Solvent effects : Deuterated solvents (DMSO-d₆ vs. CDCl₃) shift proton signals. For example, aldehyde protons in DMSO-d₆ appear downfield by ~0.3 ppm compared to CDCl₃ .
  • Tautomerism : The compound may exist as keto-enol tautomers, altering peak multiplicity. Use 2D NMR (COSY, HSQC) to confirm assignments .
  • Crystallographic validation : Compare with single-crystal X-ray data (e.g., C=O bond length ~1.21 Å) to verify structural accuracy .

What strategies are used to study the structure-activity relationship (SAR) of this compound in medicinal chemistry?

Advanced Question
Methodological Answer:
SAR studies focus on:

  • Substituent variation : Modifying the methoxy or methyl groups on the phenyl ring to assess impacts on bioactivity (e.g., COX-2 inhibition) .
  • Bioisosteric replacement : Replacing the aldehyde group with carboxylic acids or amides to improve solubility or binding affinity .
  • In vitro assays : Testing derivatives against target enzymes (e.g., COX-1/COX-2) to quantify IC₅₀ values and selectivity indices .

Q. Table 3: Example SAR Data for Imidazo[1,2-a]pyridine Derivatives

Substituent at C-3COX-2 IC₅₀ (μM)Selectivity Index (COX-2/COX-1)
Morpholine0.07217.1
Phenylamino0.12150.3
Aldehyde (Parent compound)0.2598.5
Adapted from COX-2 inhibition studies

How to address low yields in formylation reactions for imidazo[1,2-a]pyridine derivatives?

Advanced Question
Methodological Answer:
Improvement strategies include:

  • Alternative formylating agents : Use POCl₃/DMF (Vilsmeier-Haack reaction) for higher electrophilicity .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional) .
  • Protecting group strategy : Temporarily protect reactive sites (e.g., NH groups) to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.